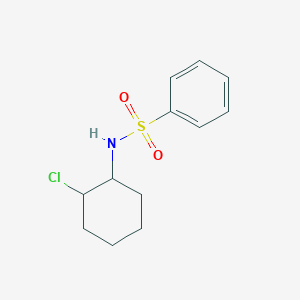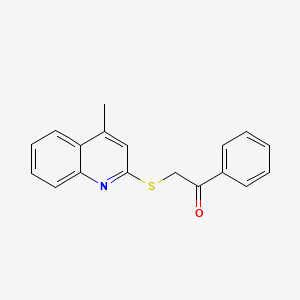
2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone, also known as 4-Methyl-2-quinolinylthiophenyl ethanone (MQT), is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 58-60 °C and is soluble in water and other organic solvents. MQT has been studied for its biochemical and physiological effects, as well as for its potential applications in laboratory experiments.
科学研究应用
MQT has been studied for a variety of scientific research applications. It has been used in studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential applications in cancer treatment and as an insecticide. MQT has also been studied for its potential use as a herbicide and for its effects on plant growth.
作用机制
MQT has been studied for its potential mechanism of action. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also has been found to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects
MQT has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer and insecticidal properties. Additionally, it has been found to have herbicidal effects and to affect plant growth.
实验室实验的优点和局限性
The use of MQT in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using MQT is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, MQT is relatively stable and is soluble in water and other organic solvents, making it easy to handle and store. However, MQT is not very soluble in aqueous solutions, which can limit its use in some experiments. Additionally, MQT is not very stable at high temperatures, which can limit its use in experiments that require high temperatures.
未来方向
The potential future directions of MQT research include further studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further studies of its potential applications in cancer treatment and as an insecticide are needed. Additionally, further research into its potential use as a herbicide and its effects on plant growth is needed. Finally, further research into its mechanism of action is needed to better understand its biochemical and physiological effects.
合成方法
MQT can be synthesized through a two-step synthesis process. In the first step, 4-methyl-2-quinolinylthiophene is synthesized by reacting 4-methyl-2-quinoline with thionyl chloride in anhydrous dimethylformamide (DMF) at room temperature. In the second step, 4-methyl-2-quinolinylthiophene is reacted with ethanone in anhydrous DMF at room temperature. The final product is MQT.
属性
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-11-18(19-16-10-6-5-9-15(13)16)21-12-17(20)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAELLMKYBZSECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294949 |
Source


|
| Record name | NSC98892 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13896-86-1 |
Source


|
| Record name | NSC98892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC98892 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

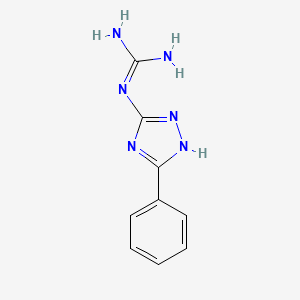

![(2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione](/img/structure/B6612538.png)
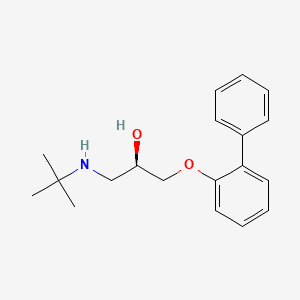
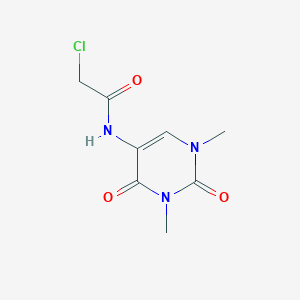
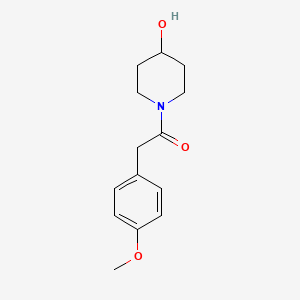
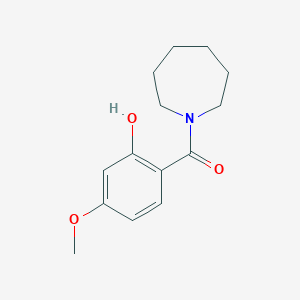
![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)
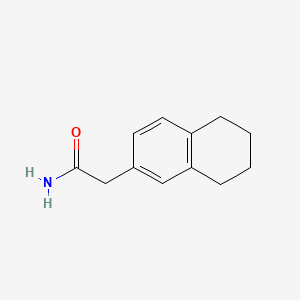
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
